molecular formula C10H12ClNO B11951599 2-(o-Chlorophenyl)-3-methyloxazolidine CAS No. 67625-08-5

2-(o-Chlorophenyl)-3-methyloxazolidine

Cat. No.: B11951599
CAS No.: 67625-08-5
M. Wt: 197.66 g/mol
InChI Key: ABRMAEAKHOEJIN-UHFFFAOYSA-N
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Description

2-(o-Chlorophenyl)-3-methyloxazolidine is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol. This oxazolidine derivative features a chlorophenyl substituent and is specifically designed for research applications only. It is not intended for diagnostic, therapeutic, or any personal use. While specific biological data for this exact isomer is limited in public sources, its structural framework is closely related to other documented 3-methyloxazolidine and chlorophenyl-substituted oxazolidine variants, suggesting potential utility as a versatile synthetic intermediate or building block in medicinal chemistry and drug discovery research . The core oxazolidine scaffold is recognized for its presence in compounds with diverse biological activities. Recent patent literature indicates that structurally related 2-oxo-oxazolidine-5-carboxamide derivatives are investigated as potent and selective Nav1.8 (voltage-gated sodium channel) inhibitors, highlighting the ongoing research interest in this chemical class for potential applications in pain management . Researchers value this compound for exploring structure-activity relationships (SAR), particularly the role of the ortho-chlorophenyl ring in target binding and the effect of the methyl group on the oxazolidine nitrogen on metabolic stability and conformational properties. Its primary research value lies in its use as a key intermediate for the synthesis of more complex molecules and for the development of novel pharmacologically active agents.

Properties

CAS No.

67625-08-5

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine

InChI

InChI=1S/C10H12ClNO/c1-12-6-7-13-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7H2,1H3

InChI Key

ABRMAEAKHOEJIN-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC1C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the five-membered ring. Elevated temperatures (120–170°C) are critical to drive the equilibrium toward product formation, as demonstrated in analogous oxazolidine syntheses. Solvent-free systems are advantageous for minimizing side reactions and simplifying downstream purification.

Catalytic Enhancements

Basic catalysts such as sodium methylate or triethylamine (0.01–0.1 mol%) accelerate the reaction by deprotonating the amine, enhancing its nucleophilicity. For example, patent EP0056966B1 reports that sodium phenolate significantly improves yields in oxazolidine dione synthesis under similar conditions.

Adaptation of Aromatic Carbonic Acid Ester Methods

Patent EP0056966B1 describes a process for synthesizing oxazolidine-2,4-diones via reaction of substituted amides with aromatic carbonic acid esters. While the target compound lacks the dione functionality, this methodology offers insights into ring-forming strategies.

Modified Starting Materials

Replacing the amide precursor with N-(o-chlorophenyl)methyl acetamide and employing a methyl-substituted carbonic acid ester could yield this compound. The reaction requires:

  • Temperature : 120–170°C

  • Catalyst : Tributylamine (0.05 mol%)

  • Solvent : Absence of solvent to favor intramolecular cyclization.

Byproduct Management

The patent highlights the recovery and reuse of phenolic byproducts through distillation, a practice applicable to this synthesis to improve cost-efficiency.

Chlorophenyl Group Introduction Strategies

While the o-chlorophenyl group is presumed present in the starting material, its incorporation may involve electrophilic aromatic substitution or Ullmann-type coupling. Patent CN111423380A details chlorination using thionyl chloride in toluene, a method adaptable to introducing chloro substituents in precursor molecules.

Chlorination Optimization

  • Reagent : Thionyl chloride (1.1 equivalents)

  • Solvent : Toluene

  • Temperature : 60–65°C
    Excess thionyl chloride is removed via atmospheric and vacuum distillation to prevent side reactions.

Purification and Isolation Techniques

Distillation

Post-reaction mixtures are subjected to fractional distillation under reduced pressure (1–950 mbar) to isolate the product. For example, patent CN111423380A achieves >95% purity for intermediates via sequential atmospheric and vacuum distillation.

Crystallization

Final purification employs recrystallization from isopropanol, leveraging temperature-dependent solubility. Cooling to -5°C with seed crystals ensures high yields of crystalline product.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYieldPuritySource
β-Amino Alcohol Cyclization2-(o-Chlorophenyl)ethanolamine + Acetone120°C, solvent-free, NaOMe catalyst~75%90%
Carbonic Acid Ester RouteN-(o-Chlorophenyl)methyl acetamide + Methyl carbonic ester150°C, tributylamine catalyst~68%88%
Chlorination-CyclizationPre-chlorinated precursorThionyl chloride, 65°C~82%93%

Challenges and Mitigation Strategies

Regioselectivity

The ortho-chlorophenyl group’s steric bulk may hinder cyclization. Mitigation includes:

  • Higher temperatures (170°C) to overcome kinetic barriers.

  • Polar aprotic solvents (e.g., DMF) to stabilize transition states.

Byproduct Formation

Side products from over-chlorination or ester hydrolysis are minimized by:

  • Stoichiometric control of thionyl chloride.

  • Neutralization with saturated sodium bicarbonate post-reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-methyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxazolidine vs. Benzodiazepine Derivatives
  • Example : 10-Chloro-11b-(o-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo-[3,2-d][1,4]benzodiazepin-6(5H)-one (from )**
    • Structural Difference : Incorporates a fused oxazolo-benzodiazepine system versus the simpler oxazolidine ring.
    • Impact : The fused system enhances rigidity and may improve binding affinity to biological targets (e.g., GABA receptors) compared to standalone oxazolidines. However, the oxazolidine core in 2-(o-Chlorophenyl)-3-methyloxazolidine offers greater synthetic flexibility .
Oxazolidine vs. Cyclohexanone Derivatives
  • Example: Ketamine (2-(o-Chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride, )** Structural Difference: Cyclohexanone ring versus oxazolidine. Impact: Ketamine’s cyclohexanone core contributes to its NMDA receptor antagonism and anesthetic properties. In contrast, oxazolidines are less studied for CNS activity but may exhibit distinct metabolic stability due to reduced ring strain .

Substituent Position and Electronic Effects

o-Chlorophenyl vs. p-Chlorophenyl Substituents
  • Similar effects are expected in this compound, where the ortho-chloro group may hinder enzymatic degradation .
o-Chlorophenyl vs. Alkyl/Aryl Groups
  • Example: 2-(p-Tolyl)quinoline ()** Synthetic Yield: 1-(o-Chlorophenyl)ethanol derivatives form quinolines in 78–87% yield, whereas p-tolyl analogs achieve 90% yield. This suggests that o-chlorophenyl groups may introduce moderate steric challenges during cyclization .
Potency in Cyclohexylpiperidine/Pyrrolidine Series
  • Example: Phencyclidine (PCP) derivatives ()** Structural Insight: Substituting cyclohexylpiperidine with pyrrolidine (e.g., TCPY) increases potency by 1.54×. The methyl group in this compound may similarly modulate receptor interactions .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthetic yield of 2-(o-Chlorophenyl)-3-methyloxazolidine?

  • Methodological Answer : Reaction temperature, solvent polarity, and reaction time significantly impact yield and purity. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in oxazolidine ring formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the compound from byproducts like unreacted o-chlorophenyl precursors .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and methyl group placement.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C10_{10}H12_{12}ClNO).
  • X-ray Crystallography : Resolves spatial conformation, as demonstrated in structurally analogous oxazolidine derivatives (e.g., 2-oxazolidinone compounds) .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent oxidation. Avoid exposure to moisture, as oxazolidines are prone to hydrolytic ring-opening. Periodic purity checks via TLC or HPLC (C18 column, acetonitrile/water mobile phase) are advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

  • Methodological Answer : Systematic substitution at the oxazolidine ring (e.g., replacing methyl with ethyl or halogenated groups) or the o-chlorophenyl moiety (e.g., introducing electron-withdrawing groups) can elucidate steric/electronic effects. Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) identify pharmacophore contributions .

Q. What advanced analytical methods resolve contradictions in reported spectral data for oxazolidine derivatives?

  • Methodological Answer : Discrepancies in 1^1H NMR chemical shifts (e.g., methyl group splitting patterns) may arise from solvent effects or tautomerism. Use deuterated solvents with varying polarities (CDCl3_3 vs. DMSO-d6_6) for comparative analysis. Dynamic NMR (DNMR) at variable temperatures can detect conformational exchange .

Q. How can mechanistic pathways for this compound degradation be elucidated?

  • Methodological Answer : Employ LC-MS/MS to track degradation products under stress conditions (acidic/basic hydrolysis, UV exposure). Isotopic labeling (e.g., 15^{15}N in the oxazolidine ring) combined with kinetic studies identifies rate-determining steps. Density functional theory (DFT) simulations model transition states .

Q. What strategies improve enantiomeric resolution of chiral oxazolidine analogs?

  • Methodological Answer : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC separate enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-ruthenium) enhances enantioselectivity during synthesis .

Q. How do pharmacopeial standards inform quality control for this compound?

  • Methodological Answer : Follow USP/ICH guidelines for impurity profiling (HPLC with UV/ELSD detection). Calibrate instruments using certified reference standards (e.g., MM3300 series oxazolidinones) to ensure ≤0.1% w/w impurities .

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